Cornusiin C

Ellagitannin characterization Natural product chemistry Phytochemical analysis

Sourcing authenticated trimeric ellagitannin standards for reproducible chromatographic method development remains a persistent challenge. Cornusiin C (CAS 108906-53-2) directly addresses this gap as a structurally characterized reference compound with defined (S)-valoneoyl stereochemistry. • Trimeric scaffold (MW 2339.6 g/mol, C₁₀₂H₇₄O₆₅) with 1.5× the mass of dimeric and 3× the mass of monomeric ellagitannins, eliminating confounding variables in oligomerization SAR studies. • Validated by UPLC-Q-TOF-MS for non-targeted metabolomics and species authentication across four plant families. • Supplied as an off-white amorphous powder with batch-specific Certificate of Analysis; ships under cold-chain conditions to preserve structural integrity.

Molecular Formula C102H74O65
Molecular Weight 2339.6 g/mol
CAS No. 108906-53-2
Cat. No. B008758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCornusiin C
CAS108906-53-2
Synonymscornusiin C
Molecular FormulaC102H74O65
Molecular Weight2339.6 g/mol
Structural Identifiers
SMILESC1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)O)OC(=O)C7=CC(=C(C(=C7)OC8=C(C(=C9C(=C8)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C29)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C25)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C102H74O65/c103-33-1-21(2-34(104)59(33)117)88(136)162-82-79-51(156-100(148)85(82)165-91(139)24-7-39(109)62(120)40(110)8-24)19-152-94(142)30-16-48(69(127)75(133)57(30)55-28(97(145)159-79)13-44(114)66(124)73(55)131)154-47-10-25(9-41(111)63(47)121)92(140)166-86-83(163-89(137)22-3-35(105)60(118)36(106)4-22)80-52(157-101(86)149)20-153-95(143)31-17-49(70(128)76(134)58(31)56-29(98(146)160-80)14-45(115)67(125)74(56)132)155-78-32(15-46(116)68(126)77(78)135)99(147)167-87-84(164-90(138)23-5-37(107)61(119)38(108)6-23)81-50(158-102(87)150)18-151-93(141)26-11-42(112)64(122)71(129)53(26)54-27(96(144)161-81)12-43(113)65(123)72(54)130/h1-17,50-52,79-87,100-135,148-150H,18-20H2/t50-,51?,52-,79-,80-,81-,82+,83+,84+,85-,86-,87-,100?,101?,102?/m1/s1
InChIKeyDKWBPKQHAPBPBK-IIJAWXDASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cornusiin C (CAS 108906-53-2): A Trimeric Ellagitannin for Phytochemical and Pharmacological Research


Cornusiin C (CAS 108906-53-2) is a trimeric hydrolyzable ellagitannin first isolated and structurally characterized from the fruits of Cornus officinalis (Cornaceae) [1]. With a molecular formula of C₁₀₂H₇₄O₆₅ (or C₁₀₂H₇₄O₆₆ in some reports) and a molecular weight of approximately 2339.6 to 2355.6 g/mol , it represents one of the higher molecular weight oligomers within the ellagitannin class. The compound has subsequently been identified in other plant sources, including Trapa natans, Trapa japonica, Punica granatum, and Rosa xanthina [2][3]. Its trimeric architecture, featuring multiple galloyl and hexahydroxydiphenoyl (HHDP) units linked through C-C and C-O bonds, distinguishes it from the more extensively studied dimeric and monomeric ellagitannins within the Cornusiin series [1].

Cornusiin C: Why Generic Ellagitannin Substitution Compromises Research Reproducibility


Substituting Cornusiin C with monomeric (e.g., tellimagrandin I) or dimeric ellagitannins (e.g., Cornusiin A, Cornusiin B, camptothin B) is scientifically invalid due to fundamental differences in molecular architecture, target engagement capacity, and biological recognition. Cornusiin C possesses a trimeric ellagitannin scaffold, resulting in a molecular weight approximately 1.5-fold greater than dimers and 3-fold greater than monomers [1]. This structural complexity directly influences physicochemical properties including XLogP (2.8), topological polar surface area (1090 Ų), and hydrogen bonding capacity (36 donors, 65 acceptors) [2]. Literature on ellagitannin structure-activity relationships demonstrates that oligomerization degree (monomer < dimer < trimer < tetramer) correlates with enhanced potency in specific biological systems, including poly(ADP-ribose) glycohydrolase inhibition [3]. Within the Cornusiin family specifically, Cornusiin B (monomer) exhibits NF-κB inhibitory activity [4], while Cornusiin A (dimer) functions as a 5α-reductase inhibitor . These divergent activities across the series underscore that each oligomer engages distinct molecular targets and biological pathways. Generic substitution therefore introduces uncontrolled variables that compromise assay reproducibility, confound structure-activity relationship studies, and invalidate cross-study comparisons in pharmacological, chemotaxonomic, and analytical method development contexts.

Cornusiin C: Quantitative Differentiation Evidence Against Structural Analogs


Trimeric Architecture: Molecular Weight and Physicochemical Differentiation from Cornusiin A and B

Cornusiin C is a trimeric ellagitannin, whereas Cornusiin A is dimeric and Cornusiin B is monomeric [1]. This oligomerization difference yields a molecular weight for Cornusiin C of 2339.6 g/mol (C₁₀₂H₇₄O₆₅), which is approximately 1.5-fold greater than the dimeric Cornusiin A (1570.2 g/mol, C₆₈H₅₀O₄₄) and approximately 2.2-fold greater than monomeric Cornusiin B (1086.1 g/mol, C₄₈H₃₀O₃₀) [1][2]. The valoneoyl group orientation in Cornusiin C has been specifically established through chemical and spectroscopic analysis, distinguishing it from related trimeric tannins such as rugosin G and nilotinin T1 [1].

Ellagitannin characterization Natural product chemistry Phytochemical analysis

Oligomerization-Dependent Potency: Class-Level SAR Inference for Poly(ADP-Ribose) Glycohydrolase Inhibition

Although direct head-to-head activity data for Cornusiin C against specific targets are limited in the public literature, established structure-activity relationships (SAR) within the ellagitannin class demonstrate that inhibitory potency against poly(ADP-ribose) glycohydrolase (PARG) increases with increasing oligomerization degree. Studies on structurally related oligomeric ellagitannins show a clear rank-order potency: monomer < dimer < trimer < tetramer [1]. As a trimeric ellagitannin, Cornusiin C is predicted to exhibit enhanced PARG inhibitory activity relative to dimeric analogs (e.g., Cornusiin A, camptothin B) and monomeric analogs (e.g., Cornusiin B, tellimagrandin I). This class-level SAR has been mechanistically attributed to the increased number of galloyl and HHDP recognition motifs available for multivalent target engagement in higher oligomers [1].

Enzyme inhibition Ellagitannin pharmacology DNA repair

Chemotaxonomic Specificity: Phylogenetic Distribution Differentiates Cornusiin C from Cornusiin A and B

Cornusiin C exhibits a distinct phylogenetic distribution compared to its Cornusiin analogs, providing quantitative differentiation for botanical authentication and chemotaxonomic studies. Cornusiin C has been identified in five plant species across three families: Cornus officinalis (Cornaceae), Trapa natans (Trapaceae), Trapa japonica (Trapaceae), Punica granatum (Lythraceae), and Rosa xanthina (Rosaceae) [1][2][3]. In contrast, Cornusiin A is reported in a narrower subset of species, and Cornusiin B has been primarily isolated from Cornus alba and Cornus officinalis [4]. The presence of Cornusiin C in Rosa xanthina fruits represents a first-time isolation report in this genus, highlighting its value as a novel chemotaxonomic marker for Rosaceae species characterization [3].

Chemotaxonomy Plant metabolomics Species authentication

Valoneoyl Group Orientation: Structural Distinction from Camptothin B and Rugosin G

The orientation of the valoneoyl group represents a critical stereochemical determinant that distinguishes Cornusiin C from structurally similar trimeric and dimeric ellagitannins. The valoneoyl group in Cornusiin C has been specifically established as the (S)-valoneoyl configuration through comprehensive chemical and spectroscopic analysis [1]. This orientation differs from that found in camptothin B (dimeric ellagitannin with distinct valoneoyl stereochemistry) and rugosin G (trimeric ellagitannin with macrocyclic conformation) [1][2]. The valoneoyl group orientation affects both the three-dimensional conformation of the molecule and its biosynthetic origin, with the (S)-configuration in Cornusiin C arising from specific C-O oxidative coupling pathways distinct from those yielding the (R)-configuration in other ellagitannins [1].

Ellagitannin stereochemistry Tannin biosynthesis NMR characterization

Cornusiin C: Primary Research and Industrial Application Scenarios Based on Verified Evidence


Phytochemical Reference Standard for Trimeric Ellagitannin Identification and Quantitation

Cornusiin C serves as an authenticated reference standard for the identification and quantification of trimeric ellagitannins in plant extracts, herbal products, and botanical supplements. Its trimeric architecture, established (S)-valoneoyl orientation, and molecular weight of 2339.6 g/mol provide a benchmark for HPLC/LC-MS method development targeting higher-order ellagitannin oligomers [1]. The compound has been successfully employed in UPLC-Q-TOF-MS analysis for phytochemical characterization of Rosa xanthina fruits, demonstrating its analytical utility for non-targeted metabolomics and species authentication [2].

Chemotaxonomic Marker for Cross-Family Botanical Authentication

Cornusiin C's occurrence across four plant families (Cornaceae, Trapaceae, Lythraceae, Rosaceae) makes it a valuable chemotaxonomic marker for species authentication and herbal product standardization [1]. Its presence in Cornus officinalis (shan zhu yu), a widely used traditional medicine, enables quality control applications in commercial herbal preparations. The compound's broader phylogenetic distribution compared to Cornusiin A and B enhances its utility in differentiating plant materials from closely related species and detecting adulteration in botanical supply chains [2].

Structure-Activity Relationship Studies on Oligomeric Ellagitannin Pharmacology

Cornusiin C, as a structurally characterized trimeric ellagitannin, provides a critical reference point for structure-activity relationship (SAR) investigations examining how oligomerization degree affects biological activity. The established class-level SAR showing enhanced potency with increasing oligomerization (monomer < dimer < trimer) for poly(ADP-ribose) glycohydrolase inhibition positions Cornusiin C as a higher-potency candidate relative to dimeric and monomeric ellagitannins [1]. Researchers investigating ellagitannin-mediated enzyme inhibition, antioxidant mechanisms, or anti-inflammatory pathways can use Cornusiin C to probe the contribution of trimeric architecture to target engagement and cellular activity.

Biosynthetic Pathway Elucidation and Enzymology

Cornusiin C's defined (S)-valoneoyl stereochemistry and trimeric assembly provide a validated endpoint for studying ellagitannin biosynthetic pathways. While dimeric ellagitannin biosynthesis (e.g., tellimagrandin II → cornusiin E via laccase-catalyzed oxidative coupling) has been experimentally demonstrated [1], the biosynthetic routes to trimeric ellagitannins remain less characterized. Cornusiin C serves as a structurally authenticated product standard for in vitro reconstitution studies, enzyme discovery efforts, and metabolic engineering of ellagitannin production in heterologous systems.

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